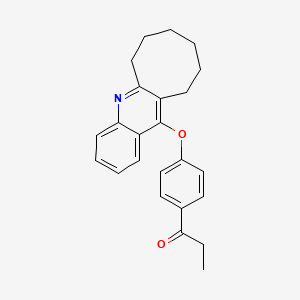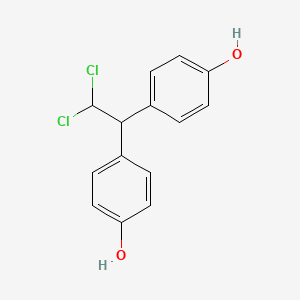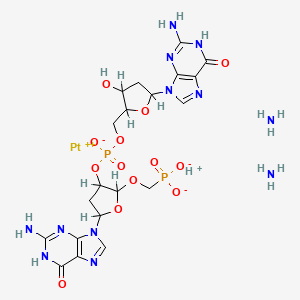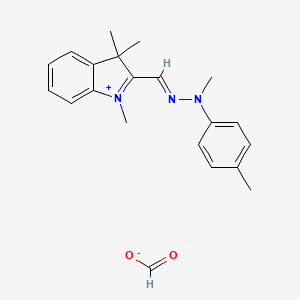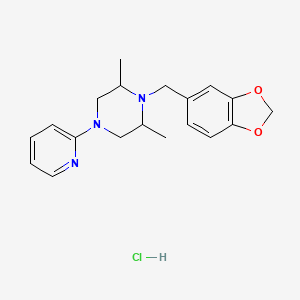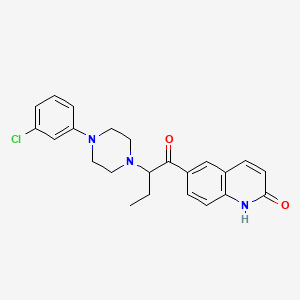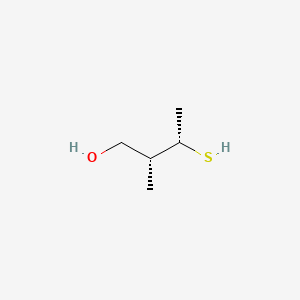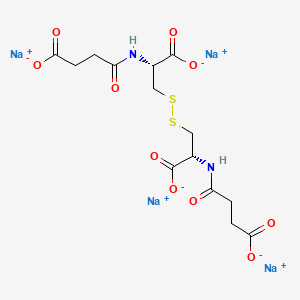
Tetrasodium disuccinoyl cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium disuccinoyl cystine is a synthetic compound primarily used in the cosmetic industry. It is known for its hair conditioning properties, where it works by coating the hair shaft, making it smoother and easier to comb. This compound is also referred to as L-Cystine, N,N’-Bis (3-Carboxy-1-Oxopropyl)-Tetrasodium Salt .
Métodos De Preparación
Tetrasodium disuccinoyl cystine is typically synthesized through the reaction of succinoyl chloride with cystine, followed by neutralization with sodium hydroxide to form the tetrasodium salt . The process involves maintaining appropriate solvent conditions and reaction temperatures to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
Tetrasodium disuccinoyl cystine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its function in hair conditioning.
Reduction: It can be reduced to break these disulfide bonds, reverting to its original form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetrasodium disuccinoyl cystine has several applications in scientific research:
Chemistry: It is used as a chelating agent due to its ability to bind metal ions.
Biology: The compound is studied for its role in protein synthesis and structure, particularly in the formation of disulfide bonds.
Medicine: Research is ongoing into its potential use in hair loss treatments and scalp health.
Industry: It is used in personal care products, particularly in hair conditioners and treatments, due to its hair conditioning properties
Mecanismo De Acción
The primary mechanism of action of tetrasodium disuccinoyl cystine involves its ability to enhance ATP production and metabolism in hair follicles. This leads to improved hair nutrition and reduced hair loss. The compound works by promoting the restructuring of hair fibers from the cuticle to the cortex, enhancing the overall health and appearance of the hair .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
184830-08-8 |
|---|---|
Fórmula molecular |
C14H16N2Na4O10S2 |
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
tetrasodium;4-[[(1R)-1-carboxylato-2-[[(2R)-2-carboxylato-2-(3-carboxylatopropanoylamino)ethyl]disulfanyl]ethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C14H20N2O10S2.4Na/c17-9(1-3-11(19)20)15-7(13(23)24)5-27-28-6-8(14(25)26)16-10(18)2-4-12(21)22;;;;/h7-8H,1-6H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/t7-,8-;;;;/m0..../s1 |
Clave InChI |
DXMACSBQPUBPQE-CFACWHMASA-J |
SMILES isomérico |
C(CC(=O)[O-])C(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


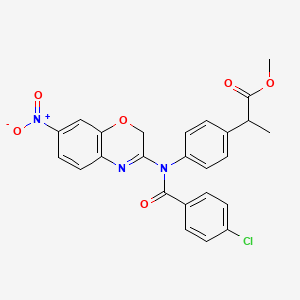
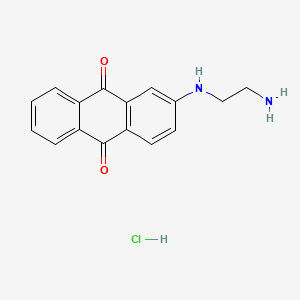
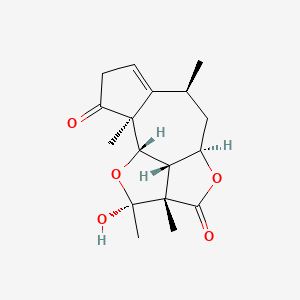

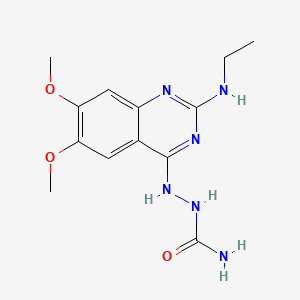
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
